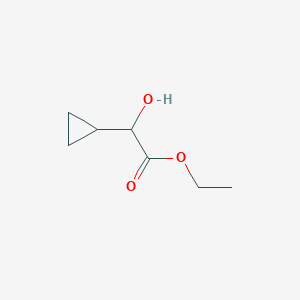

Ethyl-2-Cyclopropyl-2-hydroxyacetat

Übersicht

Beschreibung

Ethyl 2-cyclopropyl-2-hydroxyacetate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 2-cyclopropyl-2-hydroxyacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-cyclopropyl-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyclopropyl-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese-Bausteine

Ethyl-2-Cyclopropyl-2-hydroxyacetat dient als vielseitiger Baustein in der organischen Synthese. Seine Struktur ermöglicht die Einführung von Cyclopropylgruppen in komplexere Moleküle, was die chemischen und physikalischen Eigenschaften der resultierenden Verbindungen erheblich verändern kann. Diese Verbindung ist besonders nützlich bei der Synthese von dicht substituierten Cyclopropylazolen, Aminen und Ethern .

Asymmetrische Katalyse

Im Bereich der asymmetrischen Katalyse kann this compound zur Erzeugung von chiralen Zentren eingesetzt werden. Die Cyclopropylgruppe kann Spannungen in Ringsystemen induzieren, was eine wertvolle Eigenschaft zur Förderung enantioselektiver Reaktionen ist. Dies kann zur Herstellung enantiomerenreiner Verbindungen führen, die für pharmazeutische Anwendungen unerlässlich sind .

Medizinische Chemie

Die Cyclopropyl-Einheit der Verbindung ist ein häufiges Merkmal in vielen biologisch aktiven Molekülen. Sie kann verwendet werden, um Analoga von Naturprodukten oder Arzneimitteln zu erstellen, was möglicherweise zu neuen therapeutischen Wirkstoffen mit verbesserter Wirksamkeit und Sicherheitsprofilen führt. Die Einführung der Cyclopropylgruppe kann auch die Wechselwirkung des Moleküls mit biologischen Zielstrukturen beeinflussen .

NMR-Spektroskopiestudien

This compound kann als Standard in der NMR-Spektroskopie verwendet werden, um die Eigenschaften von cyclopropylhaltigen Verbindungen zu untersuchen. Seine einzigartigen chemischen Verschiebungen können als Referenz zur Identifizierung ähnlicher Strukturen in unbekannten Proben dienen .

HPLC- und LC-MS-Methodenentwicklung

Diese Verbindung kann bei der Entwicklung analytischer Methoden für die Hochleistungsflüssigkeitschromatographie (HPLC) und die Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) verwendet werden. Forscher können sie verwenden, um die Bedingungen für die Trennung und Detektion von Cyclopropylderivaten in komplexen Gemischen zu optimieren .

Chemieunterricht

Aufgrund seiner interessanten chemischen Eigenschaften kann this compound in Bildungseinrichtungen verwendet werden, um Konzepte wie Ringspannung, Stereoisomerie und die Auswirkungen von Substituenten auf die chemische Reaktivität zu demonstrieren. Es bietet ein praktisches Beispiel für Studenten, die organische Chemie lernen .

Referenzmaterial für Eignungsprüfungen

Als Verbindung mit genau definierter Reinheit und Eigenschaften kann this compound als Referenzmaterial bei Eignungsprüfungen für Labore dienen. Es trägt dazu bei, die Genauigkeit und Zuverlässigkeit chemischer Analysen zu gewährleisten, die in verschiedenen Forschungs- und Industrieumgebungen durchgeführt werden .

Entwicklung neuer synthetischer Methoden

Forscher können neue Syntheserouten untersuchen, bei denen this compound als Ausgangsmaterial verwendet wird. Seine Reaktivität kann zur Entdeckung neuartiger Reaktionen und Prozesse führen, die auf die Synthese anderer cyclopropylhaltiger Verbindungen angewendet werden können .

Biologische Aktivität

Ethyl 2-cyclopropyl-2-hydroxyacetate (C7H12O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Ethyl 2-cyclopropyl-2-hydroxyacetate can be synthesized through various methods, including cyclopropanation reactions. Its structure features a cyclopropyl group which is known to influence biological activity through unique steric and electronic effects.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-cyclopropyl-2-hydroxyacetate exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-cyclopropyl-2-hydroxyacetate | Staphylococcus aureus | 32 µg/mL |

| Ethyl 2-cyclopropyl-2-hydroxyacetate | Escherichia coli | 64 µg/mL |

| Ethyl 2-cyclopropyl-2-hydroxyacetate | Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of ethyl 2-cyclopropyl-2-hydroxyacetate. Notably, studies revealed that the compound exhibits low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index.

Table 2: Cytotoxicity Assessment

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | >100 | Non-toxic at therapeutic concentrations |

| MCF-7 | 75 | Moderate cytotoxicity observed |

| HeLa | >100 | Non-toxic at therapeutic concentrations |

The biological activity of ethyl 2-cyclopropyl-2-hydroxyacetate may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : The presence of the cyclopropyl moiety may contribute to the disruption of microbial membranes.

- Interference with Cellular Signaling : Some studies suggest that such compounds can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Case Studies

-

Case Study on Antimicrobial Efficacy : A study investigated the efficacy of ethyl 2-cyclopropyl-2-hydroxyacetate against multi-drug resistant Staphylococcus aureus. The compound demonstrated significant antibacterial activity, supporting its potential use as a lead compound for drug development.

- Findings : The compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

- Cytotoxicity in Cancer Research : In vitro studies on MCF-7 breast cancer cells showed that ethyl 2-cyclopropyl-2-hydroxyacetate induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

ethyl 2-cyclopropyl-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6(8)5-3-4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPCONMBPLSHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185387-66-9 | |

| Record name | ethyl 2-cyclopropyl-2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.